molecular formula C17H22N4O B13359826 N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13359826
M. Wt: 298.4 g/mol
InChI Key: XATHWOBLCUOGHR-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C17H22N4O and a molecular weight of 298.39. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic routes and reaction conditions can vary, but a common method involves the cyclization of a suitable hydrazine derivative with a carboxylic acid or its derivative. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar triazole derivatives, such as:

  • N-cyclohexyl-5-methyl-1-phenyltriazole-4-carboxamide
  • N-cyclohexyl-5-methyl-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-cyclohexyl-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-12-8-10-15(11-9-12)21-13(2)18-16(20-21)17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,19,22)

InChI Key

XATHWOBLCUOGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3CCCCC3)C

Origin of Product

United States

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